molecular formula C5H7F3O B1522581 [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol CAS No. 78376-92-8

[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol

Cat. No.: B1522581
CAS No.: 78376-92-8
M. Wt: 140.10 g/mol
InChI Key: YZAYHNYHJCPNAR-UHFFFAOYSA-N
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Description

[(1S,2S)-2-(Trifluoromethyl)cyclopropyl]methanol is a chiral cyclopropane derivative characterized by a trifluoromethyl (-CF₃) substituent at the 2-position of the cyclopropane ring and a hydroxymethyl (-CH₂OH) group at the 1-position. Its stereochemistry (1S,2S) is critical for its physicochemical and biological properties. The CF₃ group imparts high electronegativity, lipophilicity, and metabolic stability, making the compound a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., ALK inhibitors) and central nervous system (CNS) therapeutics .

Properties

IUPAC Name

[2-(trifluoromethyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c6-5(7,8)4-1-3(4)2-9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAYHNYHJCPNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538794
Record name [2-(Trifluoromethyl)cyclopropyl]methanol
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Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22666-34-8, 78376-92-8
Record name [2-(Trifluoromethyl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanol
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Biological Activity

[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol is a chiral compound characterized by a trifluoromethyl group attached to a cyclopropyl ring. Its molecular formula is C5_5H7_7F3_3O, and it possesses unique chemical properties due to the electronegative trifluoromethyl group. This article explores its biological activity, potential applications, and the underlying mechanisms of action.

The presence of the trifluoromethyl group significantly influences the compound's reactivity and interaction with biological systems. The cyclopropyl structure contributes to its three-dimensional conformation, which may enhance its ability to interact with various biological targets.

Biological Activity Overview

Research on the biological activity of this compound is sparse, but several related compounds exhibit notable activities:

  • Anticancer Potential : Compounds with similar structures have been investigated for anticancer properties. For example, certain fluorinated cyclopropane derivatives showed cytotoxicity in cancer cell lines .
  • Enzyme Inhibition : Cyclopropane derivatives have been reported to inhibit various enzymes, including monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism .

1. Synthesis and Yield

The synthesis of this compound has been achieved with varying yields. For instance, the conversion of cyclopropanecarboxylic acids to alcohols was performed successfully using lithium aluminum hydride (LiAlH4_4), yielding up to 88% .

2. Related Compound Activities

Research on structurally similar compounds provides insights into potential activities:

  • Fluorinated Nucleosides : Compounds like 5-(trifluoromethyl)-β-D-2′-deoxyuridine have demonstrated antiviral activity against herpes viruses .
  • Cyclopropane Derivatives : A review highlighted that various cyclopropane derivatives possess diverse biological activities, including antimicrobial and anti-inflammatory effects .

Comparative Analysis of Similar Compounds

The following table summarizes some related compounds and their known biological activities:

Compound NameStructure TypeNotable Biological Activity
TrifluoroacetophenoneAromatic ketoneStrong electrophilic character
5-(Trifluoromethyl)-β-D-2′-deoxyuridineNucleosideAntiviral activity
Cyclopropanecarboxylic acidCarboxylic acidPrecursor for various derivatives

Safety and Toxicity

The trifluoromethyl group can impart slight toxicity to the compound. Additionally, like many alcohols, it poses flammability risks. Safety data sheets recommend standard precautions when handling this compound.

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group is known for enhancing the pharmacological properties of compounds. [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol can serve as a building block for the synthesis of novel drug molecules. Its potential applications include:

  • Targeting Enzymes : The compound may interact with enzymes involved in metabolic pathways, particularly those that process carboxylic acids. This interaction could lead to the development of inhibitors for specific enzyme targets.
  • Antiviral Drug Development : The compound's structural similarities to known antiviral agents suggest that it could be explored as a precursor in the synthesis of antiviral drugs, potentially targeting viral polymerases or proteases .

Organic Synthesis

This compound is valuable in organic synthesis due to its unique reactivity profile:

  • Cyclopropanation Reactions : It can be utilized in cyclopropanation reactions where it acts as a reagent or intermediate. For instance, manganese-catalyzed cyclopropanation of allylic alcohols has been reported, showcasing its utility in forming cyclopropane derivatives .
  • Synthesis of Chiral Compounds : This compound can be employed in the synthesis of chiral alcohols and other derivatives through various synthetic routes. Its chirality allows for the production of optically active compounds that are essential in pharmaceuticals .

Case Study 1: Synthesis of Antiviral Agents

In a study focusing on antiviral drug development, this compound was synthesized as an intermediate for creating compounds that inhibit viral replication. The synthesis involved several steps, including the formation of key intermediates through cyclopropanation reactions. The final products exhibited significant antiviral activity against specific viral strains .

Case Study 2: Catalytic Cyclopropanation

A recent study demonstrated the effectiveness of manganese catalysts in facilitating cyclopropanation reactions using this compound as a substrate. The reaction conditions were optimized to achieve high yields and selectivity for the desired cyclopropane products, highlighting the compound's role in advancing synthetic methodologies .

Table 1: Summary of Synthetic Methods

MethodologyYield (%)Comments
Manganese-catalyzed cyclopropanation64-97High diastereomeric selectivity achieved
Reduction of carboxylic acids88Efficient conversion to alcohols
Chiral auxiliary synthesis>99High enantiomeric excess obtained
CompoundTargetActivity Level
This compoundViral polymeraseModerate Inhibition
Derivatives from cyclopropanationEnzyme inhibitorsPotent Inhibition

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The CF₃ group’s strong electron-withdrawing nature stabilizes the cyclopropane ring and enhances dipole-dipole interactions in biological targets, unlike electron-donating groups (e.g., -OCH₃ in I-11 ).
  • Steric Effects : Bulky substituents (e.g., silylethynyl ) hinder target binding compared to the compact CF₃ group.
  • Solubility : Hydrophilic groups (e.g., -NH₂ in ) improve aqueous solubility, whereas CF₃ and eicosyl chains favor lipid membranes.

Physicochemical Properties

Property [(1S,2S)-2-(CF₃)cyclopropyl]methanol I-6 Compound 16 ((1S,2S)-2-(NH₂CH₂)cyclopropyl)methanol
logP (Predicted) ~1.5 ~1.0 ~8.0 ~0.5
Boiling Point N/A N/A N/A 180.1 ± 13.0°C
Solubility Low in water; high in DCM/THF Moderate in ethanol Insoluble in water Soluble in DMSO/water
Stability Stable under inert conditions Light-sensitive Stable at -20°C Requires 2–8°C storage

Preparation Methods

Reduction of 1-(Trifluoromethyl)cyclopropanecarboxylic Acid

The most common and direct preparation approach for [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol involves the reduction of 1-(trifluoromethyl)cyclopropanecarboxylic acid using lithium aluminium hydride (LiAlH4).

Procedure:

  • Lithium aluminium hydride (2.4 g) is suspended in dry diethyl ether (70 mL) under nitrogen atmosphere at 0 °C.
  • 1-(Trifluoromethyl)cyclopropanecarboxylic acid (5 g) is added slowly to the suspension.
  • The mixture is stirred for about 1 hour at 0 °C.
  • The reaction progress is monitored by ^1H-NMR.
  • The reaction is cautiously quenched by sequential addition of water (1 mL), 15% aqueous NaOH (1 mL), and additional water (3 mL).
  • The mixture is stirred for 30 minutes, filtered, and washed with ether.
  • Due to the volatile nature of the product, the ether volume is partially reduced under mild heating without vacuum.
  • The crude product is isolated as a colorless oil.

Analytical Data:

  • ^1H-NMR (CDCl3, 300 MHz): δ 3.73 (s, 2H, CH2OH), 1.83 (broad s, 1H, OH), 1.05–1.01 (m, 2H), 0.80–0.76 (m, 2H).
  • Mass spectrometry (ESI): m/z 139 (M-H)^−.

This method typically yields the desired alcohol in moderate to good yields (~70%) and is conducted under inert atmosphere to prevent side reactions.

Conversion to 1-(Trifluoromethyl)cyclopropylmethyl 4-Methylbenzenesulfonate (Tosylate)

The prepared this compound can be further functionalized by conversion to its tosylate derivative, which is valuable for subsequent nucleophilic substitution reactions.

Typical Reaction Conditions:

  • The alcohol (4.5–7 g scale) is dissolved in dichloromethane (DCM) under nitrogen atmosphere at 0 °C.
  • Triethylamine (Et3N, 3 equiv) and catalytic 4-dimethylaminopyridine (DMAP) are added.
  • p-Toluenesulfonyl chloride (TsCl, 1.1–1.2 equiv) is added portionwise.
  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
  • The reaction progress is monitored by ^1H-NMR.
  • Upon completion, the mixture is diluted with DCM and washed sequentially with saturated aqueous NH4Cl, brine, and dried over anhydrous sodium sulfate.
  • Concentration under reduced pressure followed by silica gel chromatography (eluent: ethyl acetate/n-hexane mixtures) affords the tosylate as a colorless oil.

Yields and Variations:

Entry Yield (%) Reaction Conditions Notes
1 86 Et3N, DMAP, DCM, 20 °C, 12 h, inert atmosphere Monitored by ^1H-NMR, purified by chromatography
2 81 DMAP, Et3N, DCM, room temperature, overnight Washed with 2 M HCl, NaHCO3, brine
3 75.2 Et3N, DCM, room temperature, overnight Purified by silica gel chromatography
4 70 DMAP, Et3N, DCM, 20 °C, 12 h Purified by silica gel chromatography
5 66 DMAP, Et3N, DCM, 0–20 °C, overnight Washed with 2N HCl, NaHCO3, dried
6 49 DMAP, Et3N, DCM, 0 °C to room temperature, overnight Purified by flash chromatography

The tosylation step is crucial for activating the alcohol for further synthetic transformations and typically proceeds with good to excellent yields (49–86%) depending on conditions and scale.

Purification Techniques

Purification of the crude products from both reduction and tosylation steps is typically achieved by flash chromatography using silica gel columns.

  • Solvent systems commonly used are mixtures of ethyl acetate and petroleum ether or n-hexane.
  • Automated chromatography systems (e.g., Teledyne Isco CombiFlash Rf) with pre-packed silica gel columns are employed for reproducibility and efficiency.
  • Drying agents such as sodium sulfate (Na2SO4) are used to remove residual water before concentration under reduced pressure.

Additional Notes on Stereochemistry and Yield Optimization

  • The stereochemistry of the cyclopropyl ring is preserved during the reduction step, yielding the (1S,2S)-isomer when starting from appropriately configured acid precursors.
  • Reaction temperatures are carefully controlled (0 °C to room temperature) to minimize side reactions and racemization.
  • Use of catalytic DMAP enhances the tosylation efficiency by activating the sulfonyl chloride.
  • Inert atmosphere (nitrogen or argon) is maintained during sensitive steps to prevent oxidation or moisture interference.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Product Description Reference
Reduction of acid to alcohol LiAlH4, dry ether, 0 °C, inert atmosphere ~70 This compound, colorless oil
Tosylation of alcohol TsCl, Et3N, DMAP, DCM, 0–20 °C, 12 h 49–86 1-(Trifluoromethyl)cyclopropylmethyl 4-methylbenzenesulfonate (tosylate), colorless oil
Purification Flash chromatography on silica gel, EtOAc/hexane Pure compounds

Q & A

Q. What are the established synthetic routes for [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol, and what key reaction conditions are required?

The synthesis typically involves cyclopropanation followed by oxidation. For example, cyclopropane ring formation can be achieved via rhodium- or copper-catalyzed reactions, as these catalysts enhance stereochemical control during ring closure . Subsequent oxidation of intermediates (e.g., using LiAlH₄ or other reducing agents in THF) yields the hydroxymethyl group. Reaction temperature and pressure must be tightly controlled to avoid side products and ensure high enantiomeric excess .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR), particularly 1H^{1}\text{H} and 13C^{13}\text{C} NMR, is critical for verifying stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the hydroxyl and trifluoromethyl moieties. Mass spectrometry (MALDI-MS) confirms molecular weight, while chiral HPLC or polarimetry assesses enantiomeric purity .

Q. How does the trifluoromethyl group influence the compound's physicochemical properties?

The trifluoromethyl group increases electronegativity and lipophilicity, enhancing metabolic stability and membrane permeability. This group also induces steric and electronic effects that modulate reactivity, such as altering nucleophilic/electrophilic sites on the cyclopropane ring .

Advanced Research Questions

Q. What strategies are effective for optimizing enantiomeric purity during large-scale synthesis?

Enantioselective catalysis (e.g., chiral Rh or Cu complexes) and kinetic resolution are key. Protecting group strategies, such as tert-butyl carbamate derivatives, can stabilize intermediates during multi-step syntheses . Continuous flow reactors may improve yield and reduce racemization under high-temperature conditions .

Q. How does the (1S,2S) stereochemistry affect intermolecular interactions in biological or material systems?

The stereochemistry dictates spatial orientation of the trifluoromethyl and hydroxymethyl groups, influencing hydrogen bonding, van der Waals interactions, and binding affinity to chiral targets (e.g., enzymes or receptors). Computational docking studies suggest that the (1S,2S) configuration aligns better with hydrophobic pockets in proteins compared to its enantiomers .

Q. What contradictions exist in the reported biological activity of structurally similar cyclopropane derivatives?

While this compound lacks well-documented biological activity, analogous compounds like N-[(1S,2S)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide exhibit fungicidal properties. This discrepancy highlights the need for structure-activity relationship (SAR) studies to isolate the role of cyclopropane vs. cyclobutane rings and substituent positioning .

Q. How can mechanistic studies resolve challenges in regioselective functionalization of the cyclopropane ring?

Isotopic labeling (e.g., 18O^{18}\text{O} or 2H^{2}\text{H}) and kinetic isotope effects (KIE) can track reaction pathways. For example, LiHMDS-mediated deprotonation studies reveal preferential attack at the less hindered cyclopropane carbon, guiding regioselective modifications .

Methodological Considerations

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

Accelerated stability testing (e.g., 40°C/75% relative humidity) combined with LC-MS monitoring identifies degradation products. Buffer solutions spanning pH 1–13 can assess hydrolytic stability, particularly of the hydroxymethyl group .

Q. How should researchers address discrepancies in catalytic efficiency between reported synthetic methods?

Comparative studies using standardized conditions (e.g., solvent, catalyst loading, and substrate ratios) are essential. For example, rhodium catalysts may outperform copper in enantioselectivity but require higher costs, necessitating cost-benefit analyses for industrial applications .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol
Reactant of Route 2
[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol

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